

Application Notes and Protocols for Calcium Imaging Studies with Benzquinamide Hydrochloride

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Compound of Interest

Compound Name: *Benzquinamide Hydrochloride*

Cat. No.: *B1666701*

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Introduction

Benzquinamide Hydrochloride is a potent antiemetic agent with a complex pharmacological profile. While historically recognized for its presumed antihistaminic and anticholinergic properties, recent studies have elucidated its primary mechanism of action as an antagonist of dopamine D2-like (D2, D3, D4) and $\alpha 2$ -adrenergic receptors.^[1] These receptors are G-protein coupled receptors (GPCRs) that can modulate intracellular calcium (Ca^{2+}) levels, a critical second messenger in numerous cellular processes. Understanding the impact of **Benzquinamide Hydrochloride** on calcium signaling is therefore crucial for elucidating its full spectrum of pharmacological effects and identifying potential new therapeutic applications.

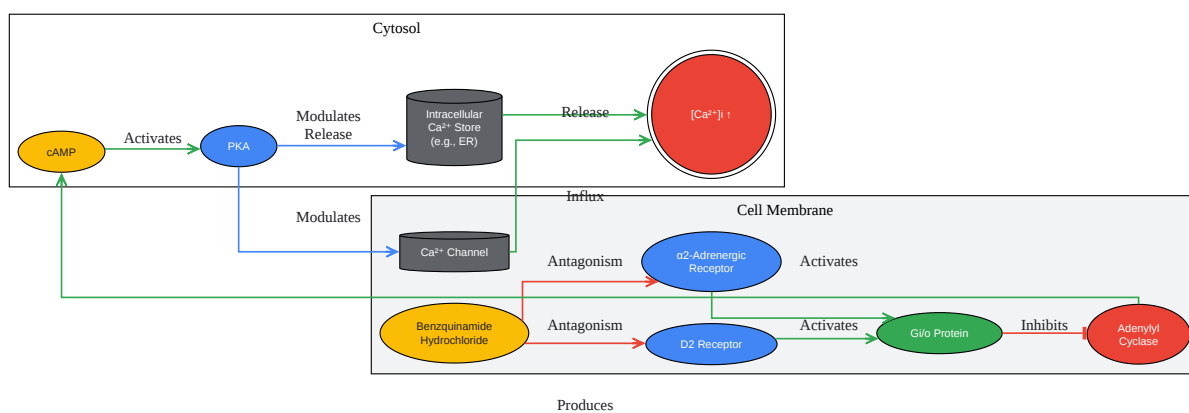
This document provides detailed application notes and protocols for conducting calcium imaging studies to investigate the effects of **Benzquinamide Hydrochloride** on intracellular calcium dynamics.

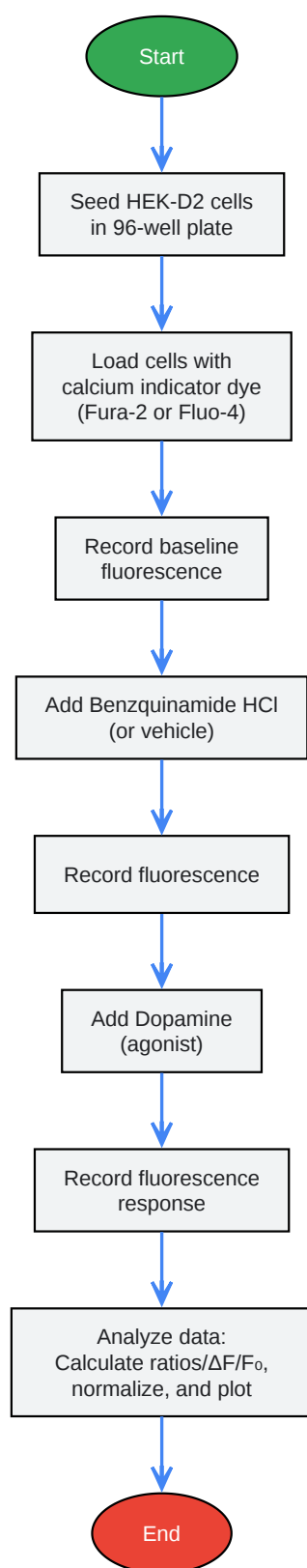
Pharmacological Profile of Benzquinamide Hydrochloride

Target Receptor	Affinity (K _i , nM)	Reference
Dopamine D2	4369	[1]
Dopamine D3	3592	[1]
Dopamine D4	574	[1]
α2A-Adrenergic	1365	[1][2]
α2B-Adrenergic	691	[1][2]
α2C-Adrenergic	545	[1][2]

Hypothetical Signaling Pathway of Benzquinamide Hydrochloride in Calcium Modulation

The following diagram illustrates a potential mechanism by which **Benzquinamide Hydrochloride**, as an antagonist of D2 and α2-adrenergic receptors, could modulate intracellular calcium levels. These receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Inhibition of these receptors by Benzquinamide could disinhibit adenylyl cyclase, leading to increased cAMP, activation of Protein Kinase A (PKA), and subsequent modulation of calcium channels or release from intracellular stores.





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References

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